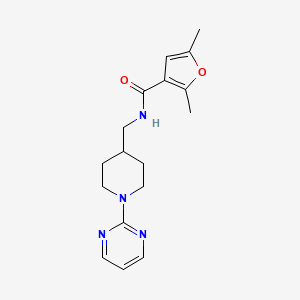

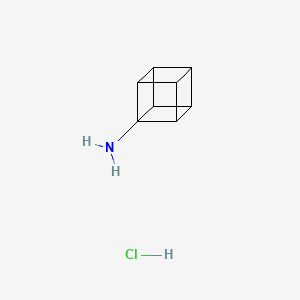

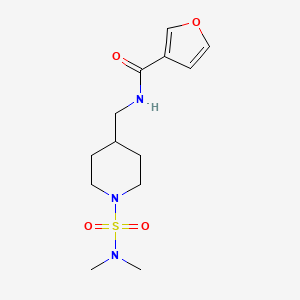

![molecular formula C10H16Cl3N3 B2445027 1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride CAS No. 2229314-70-7](/img/structure/B2445027.png)

1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 2229314-70-7 . It has a molecular weight of 284.62 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The Inchi Code for “1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride” is 1S/C10H14ClN3.2ClH/c11-9-1-2-10 (13-7-9)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H .

Physical And Chemical Properties Analysis

“1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride” is a powder that is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

The compound has been explored in the context of enantioselective synthesis processes. For example, an enantioselective process was developed for the preparation of a calcitonin gene-related peptide (CGRP) receptor inhibitor, demonstrating a convergent, stereoselective, and economical synthesis of the hydrochloride salt of a potent CGRP receptor antagonist. This research highlights the utility of such compounds in synthesizing complex molecules for therapeutic purposes (Cann et al., 2012).

Docking Studies and Synthesis

Piperazine-1-yl-1H-indazole derivatives, closely related to the target compound, play a significant role in medicinal chemistry. A study involving the synthesis of novel compounds and their docking studies emphasizes the importance of such structures in drug discovery and development processes (Balaraju et al., 2019).

Pharmacological Activity

The search for pharmacologically active compounds among 2-dialkylaminobenzimidazoles led to the discovery of derivatives with significant antiaggregatory and antiserotonin activities. This research indicates the potential of piperazine derivatives as active pharmacological agents with various therapeutic applications (Zhukovskaya et al., 2017).

Antimicrobial and Anticonvulsant Activities

New pyrrolidine-2,5-dione derivatives containing a piperazine moiety have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These compounds show promising results in acute models of seizures and exhibit antimicrobial properties against various strains, highlighting their potential as multifunctional therapeutic agents (Rybka et al., 2017).

Metabolic Pathway Inhibition

In a study focusing on the metabolism of dopamine D(4)-selective antagonists, it was found that specific piperazine derivatives undergo N-dealkylation and form novel mercapturic acid adducts. This research provides insight into the metabolic pathways of these compounds and their potential implications in drug metabolism and disposition (Zhang et al., 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(5-chloropyridin-2-yl)methyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3.2ClH/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSTZWZLAIEUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC=C(C=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

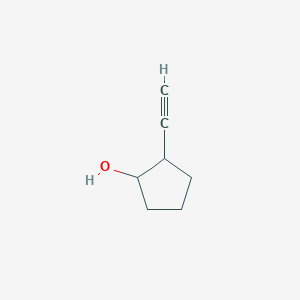

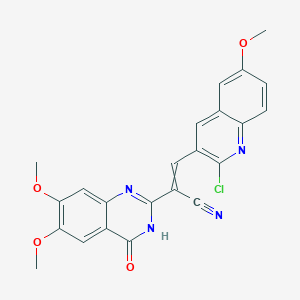

![5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2444953.png)

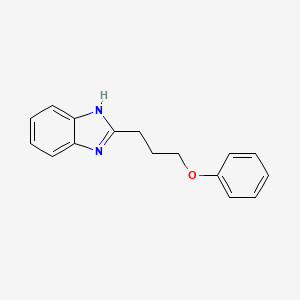

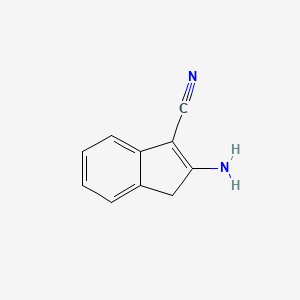

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2444955.png)

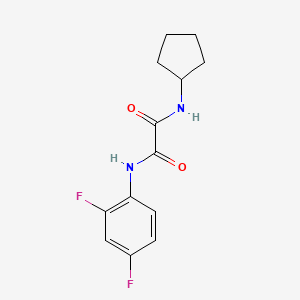

![1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2444961.png)

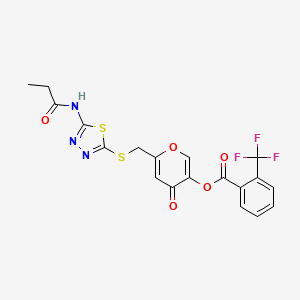

![methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2444963.png)